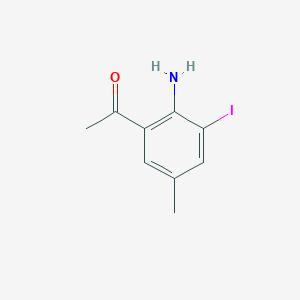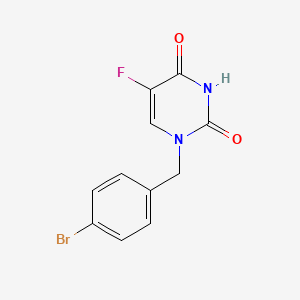
Uracil, 1-(p-bromobenzyl)-5-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uracil, 1-(p-bromobenzyl)-5-fluoro- is a synthetic compound that belongs to the class of modified uracil derivatives. This compound is characterized by the presence of a bromobenzyl group at the 1-position and a fluorine atom at the 5-position of the uracil ring. These modifications confer unique chemical and biological properties to the molecule, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Uracil, 1-(p-bromobenzyl)-5-fluoro- typically involves multiple steps, starting from commercially available uracil. The key steps include:
Bromination: Introduction of a bromine atom to the benzyl group.
Fluorination: Introduction of a fluorine atom to the uracil ring.
Coupling: Coupling of the bromobenzyl group to the uracil ring.
The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous synthesis processes to enhance efficiency and scalability. Techniques such as photochemical catalysis and vacuum rectification are employed to achieve high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Uracil, 1-(p-bromobenzyl)-5-fluoro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form complex molecules
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and silica sulfuric acid.
Reduction: Reducing agents such as sodium borohydride are used.
Coupling: Palladium catalysts and bases like sodium ethoxide are employed in coupling reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted uracil derivatives .
Aplicaciones Científicas De Investigación
Uracil, 1-(p-bromobenzyl)-5-fluoro- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of Uracil, 1-(p-bromobenzyl)-5-fluoro- involves its interaction with specific molecular targets. The bromobenzyl group can interact with enzymes and receptors, while the fluorine atom can enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to various effects such as inhibition of enzyme activity or alteration of gene expression .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl Bromide: Used in organic synthesis for introducing benzyl groups.
4-Bromobenzyl Alcohol: Utilized in the synthesis of various organic compounds.
N-Substituted Isatins: Known for their anticancer properties.
Uniqueness
Uracil, 1-(p-bromobenzyl)-5-fluoro- is unique due to the combined presence of the bromobenzyl and fluorine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of reactivity and specificity .
Propiedades
Número CAS |
85093-34-1 |
|---|---|
Fórmula molecular |
C11H8BrFN2O2 |
Peso molecular |
299.10 g/mol |
Nombre IUPAC |
1-[(4-bromophenyl)methyl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C11H8BrFN2O2/c12-8-3-1-7(2-4-8)5-15-6-9(13)10(16)14-11(15)17/h1-4,6H,5H2,(H,14,16,17) |
Clave InChI |
LZBNOKKOEUKELJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN2C=C(C(=O)NC2=O)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


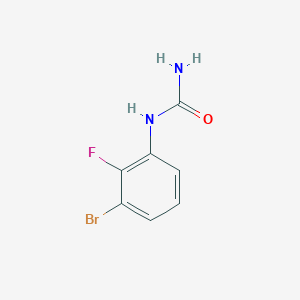

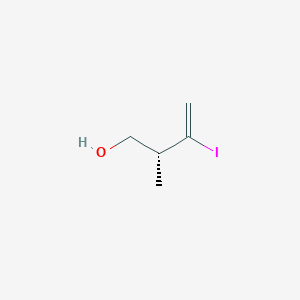
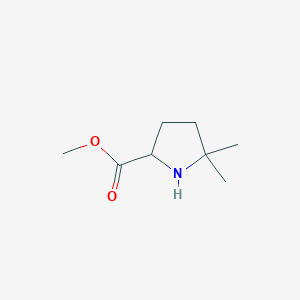
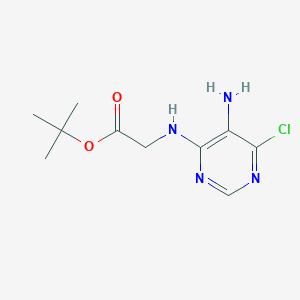
![1-(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)ethan-1-one](/img/structure/B12842530.png)
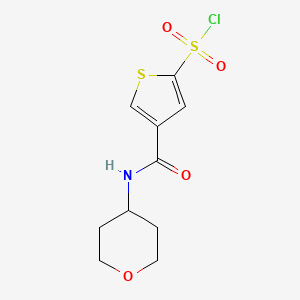
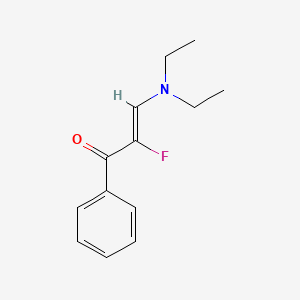

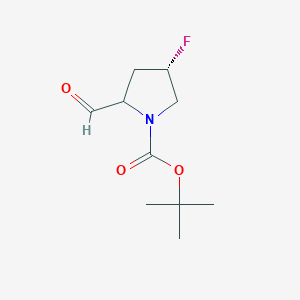
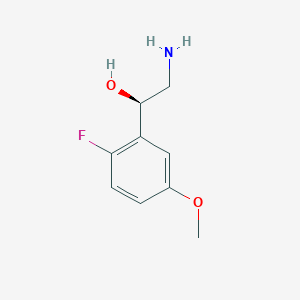
![(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid](/img/structure/B12842578.png)

